Direct Comparison: Acadesine Prevents Inflammation-Associated Muscle Wasting Whereas Metformin Does Not
In a direct comparative study of myotube atrophy induced by IFNγ/TNFα, Acadesine (AICAR) suppressed inflammation-associated muscle wasting, whereas the mitochondrial inhibitor and indirect AMPK activator Metformin failed to prevent atrophy under identical experimental conditions [1]. Furthermore, Acadesine partially restored mitochondrial oxidative respiration that was impaired by IFNγ/TNFα, while Metformin exacerbated the metabolic shift toward aerobic glycolysis [1]. The protective effects of Acadesine were blocked by the AMPK inhibitor Compound C and were reproduced with the direct AMPK activator A-769662, confirming AMPK-dependence [1]. Co-treatment with Acadesine and A-769662 produced synergistic anti-cachectic effects, and Acadesine spared muscle mass in mouse models of both cancer-induced and LPS-induced atrophy [1].
| Evidence Dimension | Prevention of inflammation-induced muscle atrophy |
|---|---|
| Target Compound Data | Suppressed IFNγ/TNFα-induced atrophy; partially restored mitochondrial oxidative respiration |
| Comparator Or Baseline | Metformin: No suppression of IFNγ/TNFα-induced atrophy; exacerbated metabolic shift to aerobic glycolysis |
| Quantified Difference | Functional divergence: Acadesine protective; Metformin non-protective or detrimental in this model |
| Conditions | IFNγ/TNFα-induced atrophy in myotubes; mouse models of cancer and LPS-induced atrophy in vivo |
Why This Matters
This demonstrates that even within the same nominal target class (AMPK activators), compounds produce opposing functional outcomes in disease-relevant models, making Acadesine the required selection for cachexia and muscle wasting research applications where Metformin would be ineffective.
- [1] Hall DT, et al. The AMPK agonist AICAR, but not metformin, prevents inflammation-associated cachectic muscle wasting. EMBO Mol Med. (via PKNU Library). View Source
